molecular formula C21H22N2O5S2 B3011008 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034528-33-9

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No. B3011008
CAS RN: 2034528-33-9
M. Wt: 446.54
InChI Key: BMXBNLKBMSDRJN-UHFFFAOYSA-N
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Description

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as MOTPD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has a molecular weight of 448.56 g/mol and a chemical formula of C23H20N2O4S2.

Scientific Research Applications

Heterocyclic Syntheses via Carbanionically Induced Rearrangement Reactions

Research has demonstrated the utility of sulfonyl and carbonyl functions in synthesizing heterocyclic compounds through carbanionically induced rearrangement reactions. For example, 1,2-benzisothiazol dioxide systems can be transformed into di-benzo[b,f][1,4]thiazepin dioxides, showcasing a method for ring expansions by one benzo unit when utilizing suitably tailored precursor heterocycles (Hellwinkel, Lenz, & Lämmerzahl, 1983).

Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions

Another study highlights the synthesis of novel cyclic sulfonamides, including substituted hexahydrobenzo[d]isothiazole 1,1-dioxides and hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, via the thermal Diels-Alder reaction of triene derivatives. This method offers a new pathway for creating histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Synthesis and Pharmacological Evaluation of Sulfonyl Derivatives

A study on the synthesis and pharmacological evaluation of sulfonyl derivatives, specifically isopropyl thiazole-based compounds, demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings suggest the potential of sulfonyl derivatives in developing new antimicrobial and antitubercular agents (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Fluorescent Molecular Probes

Research into the synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on diphenyloxazoles with sulfonyl groups has opened new avenues for developing ultrasensitive fluorescent molecular probes. These probes can study biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with solvent polarity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXBNLKBMSDRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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